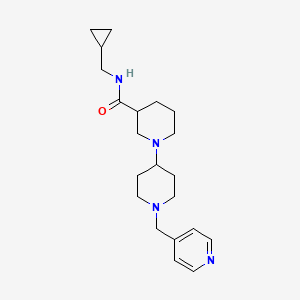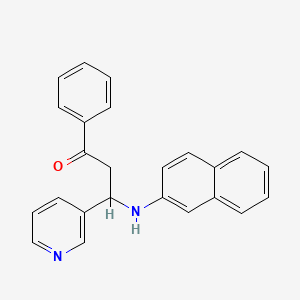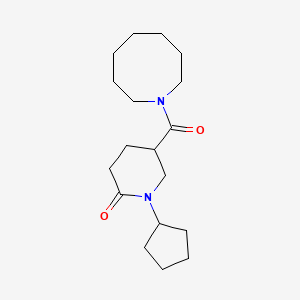
N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-31020028, is a novel and selective antagonist of the dopamine D3 receptor. The compound was first synthesized by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, in the early 2000s. Since then, JNJ-31020028 has been the subject of numerous scientific studies, investigating its potential applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a competitive antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, this compound is thought to modulate the release of dopamine, a neurotransmitter that plays a key role in reward, motivation, and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, both in vitro and in vivo. In animal models, the compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, suggesting its potential as a treatment for addiction. This compound has also been shown to improve cognitive function in animal models of schizophrenia, suggesting its potential as a treatment for this disorder.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is its high selectivity for the dopamine D3 receptor, which minimizes off-target effects. However, the compound has relatively low potency, which may limit its effectiveness in certain applications. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of the compound in the treatment of addiction, particularly in combination with other drugs or behavioral therapies. Another area of interest is the potential use of this compound in the treatment of schizophrenia, either alone or in combination with other antipsychotic medications. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects or safety concerns associated with its use.
Synthesis Methods
The synthesis of N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 1-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylic acid, which is obtained through a series of chemical reactions. The final step involves the coupling of the carboxylic acid with N-(cyclopropylmethyl)amine, followed by purification to obtain the final product.
Scientific Research Applications
N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been the subject of extensive scientific research, investigating its potential applications in the treatment of various neurological and psychiatric disorders. The compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is implicated in the pathophysiology of several disorders, including schizophrenia, addiction, and Parkinson's disease.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c26-21(23-14-17-3-4-17)19-2-1-11-25(16-19)20-7-12-24(13-8-20)15-18-5-9-22-10-6-18/h5-6,9-10,17,19-20H,1-4,7-8,11-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDHGCXWHSJUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)NCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(1-oxo-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B6053736.png)
![2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6053741.png)
![3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B6053747.png)
![ethyl 3-(3-methoxybenzyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6053762.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6053772.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]isonicotinamide 1-oxide](/img/structure/B6053784.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)thio]methyl}-4(1H)-pyrimidinone](/img/structure/B6053792.png)
![[1-(1H-benzimidazol-5-ylcarbonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6053797.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053804.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6053807.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]acetamide](/img/structure/B6053822.png)
![N-(2,6-dimethylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6053828.png)

